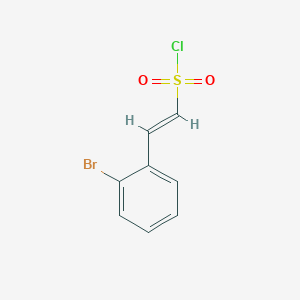

2-(2-Bromophenyl)ethene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S and a molecular weight of 281.55 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for the preparation of various compounds. This compound is characterized by the presence of a bromophenyl group attached to an ethene-1-sulfonyl chloride moiety.

Métodos De Preparación

The synthesis of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-bromophenyl ethene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively. This reactivity is central to its utility in synthesizing functionalized sulfonyl derivatives.

Example reactions:

-

With primary amines :

C8H6BrClO2S+RNH2→C8H6BrNO2SR+HCl

Yields sulfonamides, widely used in pharmaceuticals and agrochemicals. -

With alcohols :

C8H6BrClO2S+ROH→C8H6BrO3SR+HCl

Forms sulfonate esters, as demonstrated in reactions with ethanol-d to produce ethyl ethenesulfonate derivatives .

Key factors influencing reactivity:

-

Solvent polarity (polar aprotic solvents enhance reaction rates).

-

Base additives (e.g., triethylamine neutralizes HCl, driving reactions to completion) .

Addition Reactions at the Ethene Moiety

The ethene group participates in electrophilic and radical addition reactions. The electron-withdrawing sulfonyl chloride group polarizes the double bond, making it susceptible to attack by electrophiles.

Observed additions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Halogenation | Cl₂, Br₂ | Vicinal dihalides | Stereospecific anti-addition |

| Hydrohalogenation | HCl, HBr | β-Halo sulfonyl chlorides | Markovnikov selectivity |

| Hydroxylation | H₂O₂, OsO₄ | Diol derivatives | Requires acidic conditions |

Elimination and Sulfene Intermediate Formation

Under basic conditions, 2-(2-bromophenyl)ethene-1-sulfonyl chloride undergoes elimination to generate sulfene intermediates (CH2=C=SO2), which are highly electrophilic and participate in cycloadditions or further reactions with nucleophiles.

Mechanistic pathway:

-

Base abstracts a β-hydrogen, forming a sulfene:

C8H6BrClO2S+Base→C8H5BrO2S+HCl+BaseH+ -

Sulfene reacts with nucleophiles (e.g., alcohols):

CH2=C=SO2+ROH→ROSO2CH2CH2-Ar .

Experimental evidence :

-

Deuterium-labeling studies confirm the involvement of sulfene intermediates in esterification reactions .

Cross-Coupling via the Bromophenyl Group

The bromine atom on the phenyl ring enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), though direct examples for this compound are less documented. Theoretical reactivity aligns with analogous aryl bromides:

Potential coupling partners :

-

Boronic acids (Suki coupling) → Biaryl systems.

-

Alkenes (Heck reaction) → Extended conjugated systems.

Stability and Side Reactions

-

Hydrolysis : Slow hydrolysis in aqueous media yields ethenesulfonic acid derivatives.

-

Thermal decomposition : At elevated temperatures (>150°C), degradation produces SO₂, HCl, and brominated byproducts.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Bromophenyl)ethene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles, facilitating the formation of complex organic molecules.

- Addition Reactions : It can react with alkenes or alkynes to produce addition products, expanding the scope of synthetic pathways available to chemists.

The compound's ability to form intermediates in these reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the development of biologically active compounds. Its potential applications include:

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this sulfonyl chloride may also exhibit such properties.

- Anticancer Applications : The compound's ability to modulate enzymatic activity indicates potential for targeting cancer-related pathways.

Research has indicated that compounds with similar structures can inhibit enzymes linked to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This suggests that this compound could be explored for similar inhibitory effects.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the development of new materials with specific properties tailored for various applications.

Case Studies and Research Findings

Several studies have highlighted the interactions of sulfonyl chlorides in biological systems:

- A study focusing on similar sulfonyl chlorides demonstrated their ability to inhibit key enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in treating diseases such as Alzheimer's .

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Compounds similar to this compound inhibit AChE and BChE |

| Antimicrobial Activity | Investigations suggest potential antimicrobial properties |

| Anticancer Mechanisms | Modulation of enzymatic activity indicates potential anticancer applications |

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as a sulfonylating agent . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

2-(2-Bromophenyl)ethene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the ethene moiety, making it less versatile in certain synthetic applications.

1-Bromoethene-1-sulfonyl fluoride: Contains a fluoride instead of a chloride, which can lead to different reactivity and applications.

Ethenesulfonyl chloride: Lacks the bromophenyl group, making it less specific for certain reactions.

The uniqueness of this compound lies in its combination of the bromophenyl and ethene-1-sulfonyl chloride moieties, providing a balance of reactivity and specificity for various synthetic applications .

Actividad Biológica

Target Interactions

The compound is known to interact with proteins and enzymes within biological systems. These interactions may occur through mechanisms such as hydrogen bonding and van der Waals forces, potentially influencing the function of these biomolecules. The sulfonyl chloride functional group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions which are critical for modifying biological macromolecules.

Biochemical Pathways

The ability of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride to modulate enzyme activity suggests it could affect multiple biochemical pathways. For example, it may influence pathways involved in cell signaling, apoptosis, and metabolic regulation. Such modulation can lead to significant downstream effects on cellular function and health.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties, including solubility and stability under physiological conditions. The compound's reactivity may also dictate its bioavailability and metabolic fate in biological systems.

Biological Activity Studies

While comprehensive studies specifically detailing the biological effects of this compound are sparse, related compounds have provided insights into potential activities:

- Anticancer Potential : Compounds with similar structures have shown promise in cancer research. For instance, sulfonamide derivatives have been reported to induce apoptosis in various cancer cell lines by modulating key regulatory proteins such as XIAP and Sp1 . This suggests that this compound might exhibit similar anticancer properties through analogous mechanisms.

- Enzyme Inhibition : Research indicates that sulfonyl chlorides can act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer progression . The specific inhibitory effects of this compound on particular enzymes remain to be thoroughly investigated.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of structurally related compounds, it was found that certain sulfonamide derivatives could inhibit tumor growth in xenograft models. Mice treated with these compounds demonstrated reduced tumor mass correlating with downregulation of cell cycle regulators . Although direct studies on this compound are lacking, its structural similarity suggests potential for similar effects.

Case Study 2: Enzyme Interaction

Another study explored the interaction of sulfonamide derivatives with zinc-dependent enzymes, highlighting their ability to form stable complexes that alter enzyme activity . This mechanism could be relevant for understanding how this compound interacts with target enzymes in vivo.

Propiedades

IUPAC Name |

(E)-2-(2-bromophenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLZZVAFCEKFJ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.